![molecular formula C23H24N2O4S B2839055 8-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866847-32-7](/img/structure/B2839055.png)
8-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Description
Scientific Research Applications
Ritter Reaction and Heterocyclization
The Ritter reaction has been employed to synthesize various spirocyclic and heterocyclic compounds. A study by Rozhkova et al. (2013) demonstrated the synthesis of 1-R-3,3,7,9-tetramethyl-2-azaspiro[4,5]deca-6,9-dien- and -1,6,9-trien-8-ones and 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines through this methodology, highlighting the versatility of spirocyclic systems in chemical synthesis Rozhkova et al., 2013.
Structural Characterization of Isoquinoline Derivatives
The structural characterization of isoquinoline derivatives, such as the study by Fun et al. (2011), provides insight into the conformation and molecular interactions of these compounds. This research offers a foundation for understanding the chemical and physical properties of similar spirocyclic compounds Fun et al., 2011.
Synthesis of 2-Azaspiro Derivatives
Shklyaev et al. (2011) explored the synthesis of 3,3,4-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, indicating the potential biological activities of these compounds. This study contributes to the growing interest in 2-azaspiro derivatives due to their biological relevance Shklyaev et al., 2011.
Chelating Properties of Sulfonamidoquinolines
Nakamura et al. (1984) investigated the chelating properties of sulfonamidoquinolines, providing valuable information on the interaction of these compounds with divalent metals. This research is essential for applications in coordination chemistry and metal ion detection Nakamura et al., 1984.
Heterogeneous Catalysis
Recent advancements in catalysis have also been explored, with nano-zirconia-supported sulfonic acid being synthesized as a novel, efficient, and highly recyclable heterogeneous solid acid nanocatalyst for multicomponent reactions. This development opens new avenues for the synthesis of complex organic molecules in a sustainable manner Amoozadeh et al., 2016.
properties
IUPAC Name |
8-[3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-17-6-8-18(9-7-17)30(26,27)21-16-24-20-5-3-2-4-19(20)22(21)25-12-10-23(11-13-25)28-14-15-29-23/h2-9,16H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWROWGOGPCBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
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